molecular formula C19H23FN4O B7543947 1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea

1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea

Cat. No. B7543947
M. Wt: 342.4 g/mol
InChI Key: HWCKADIQWTWYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective properties by inhibiting the activity of certain enzymes that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to have neuroprotective properties. Studies have also shown that this compound can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea in lab experiments is its high purity and yield. This compound has been synthesized using an optimized method that yields high purity and high yield of the final product. One limitation of using this compound in lab experiments is its limited solubility in certain solvents, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea. One area of research that could be explored is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease or Huntington's disease. Another area of research that could be explored is the development of new synthesis methods for this compound that could increase its solubility in certain solvents. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea involves several steps. The first step is the synthesis of 3-fluoro-4-methylbenzaldehyde, which is then reacted with 2-piperidin-1-ylpyridine to form the intermediate product. This intermediate is then reacted with urea to form the final product, 1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea has been shown to have potential applications in scientific research. One area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-14-5-6-16(12-17(14)20)23-19(25)22-13-15-7-8-21-18(11-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKADIQWTWYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea

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